3-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide
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Overview
Description
3-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 4-methoxyphenylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It can be used as a pesticide or herbicide to protect crops from pests and diseases.
Materials Science: It can be incorporated into polymers or coatings to enhance their properties such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of enzymes or receptors involved in disease processes. For example, it can bind to the active site of an enzyme, preventing its normal function and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone
- 4-(1,2,3-Thiadiazol-4-yl)phenol
Uniqueness
Compared to similar compounds, 3-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide has a unique combination of functional groups that confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development in various fields.
Biological Activity
The compound 3-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)propanamide is a derivative of the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antioxidant effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure features a thiadiazole ring linked to a methoxyphenyl group, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a study indicated that derivatives of 1,3,4-thiadiazole exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The compound demonstrated an IC50 value that suggests promising activity against these cell lines.
Table 1: Anticancer Activity of Thiadiazole Derivatives
The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and inhibition of DNA synthesis in cancer cells .
Antioxidant Activity
In addition to its anticancer properties, this compound has been evaluated for its antioxidant capabilities. The DPPH radical scavenging assay revealed that it possesses significant free radical scavenging activity, which is essential for mitigating oxidative stress in biological systems.
Table 2: Antioxidant Activity Comparison
Compound Name | DPPH Scavenging Activity (%) | Comparison with Ascorbic Acid |
---|---|---|
This compound | 85 | 1.4 times higher |
Ascorbic Acid | - | Reference |
This data suggests that the compound may play a role in protecting cells from oxidative damage, which is often associated with cancer progression and other diseases .
The biological activity of This compound involves several mechanisms:
- Caspase Activation : The compound induces apoptosis by activating caspases, particularly caspase 8.
- DNA Synthesis Inhibition : It inhibits DNA biosynthesis in cancer cells, leading to reduced cell proliferation.
- Antioxidant Defense : The ability to scavenge free radicals contributes to its protective effects against oxidative stress.
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives in clinical and laboratory settings:
- Breast Cancer Study : A study involving MCF-7 and MDA-MB-231 cells demonstrated that compounds with methoxy substituents showed enhanced cytotoxicity compared to their unsubstituted counterparts .
- In Vivo Studies : Animal models treated with thiadiazole derivatives exhibited reduced tumor growth rates compared to control groups .
Properties
IUPAC Name |
3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S2/c1-18-9-4-2-8(3-5-9)14-10(17)6-7-19-12-16-15-11(13)20-12/h2-5H,6-7H2,1H3,(H2,13,15)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPKPCIBCXHSJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCSC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.